Cerium trinitrate

Description

Properties

CAS No. |

10108-73-3 |

|---|---|

Molecular Formula |

CeHNO3 |

Molecular Weight |

203.129 g/mol |

IUPAC Name |

cerium;nitric acid |

InChI |

InChI=1S/Ce.HNO3/c;2-1(3)4/h;(H,2,3,4) |

InChI Key |

ODPUKHWKHYKMRK-UHFFFAOYSA-N |

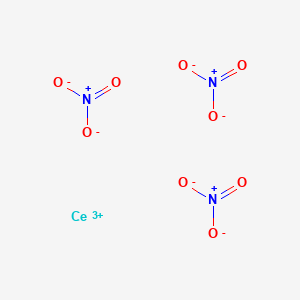

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ce+3] |

Canonical SMILES |

[N+](=O)(O)[O-].[Ce] |

Other CAS No. |

10108-73-3 |

physical_description |

Liquid; WetSolid |

Pictograms |

Oxidizer; Corrosive; Irritant; Environmental Hazard |

Related CAS |

17309-53-4 (Parent) |

Synonyms |

cerium nitrate cerium nitrate (Ce(+3)) cerium nitrate (Ce(+4)) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cerium trinitrate can be synthesized by dissolving cerium oxide in nitric acid. The reaction typically involves heating cerium oxide with concentrated nitric acid, resulting in the formation of cerium nitrate and water. The reaction conditions include maintaining a temperature of around 60-70°C and ensuring the complete dissolution of cerium oxide .

Industrial Production Methods: In industrial settings, cerium nitrate is produced by reacting cerium oxide with nitric acid in large reactors. The solution is then evaporated to obtain cerium nitrate crystals. The process involves careful control of temperature and concentration to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Cerium trinitrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, cerium (IV) ammonium nitrate is a one-electron oxidizing agent used for oxidative addition reactions of electrophilic radicals to alkenes .

Common Reagents and Conditions: Common reagents used in reactions with cerium nitrate include nitric acid, ammonia, and various organic solvents. The conditions often involve controlled temperatures and specific pH levels to facilitate the desired reactions .

Major Products Formed: The major products formed from reactions involving cerium nitrate include cerium oxide, cerium hydroxide, and various organic compounds depending on the specific reaction conditions .

Scientific Research Applications

Catalytic Applications

Catalyst in Organic Synthesis

Cerium trinitrate serves as an effective catalyst in organic synthesis, facilitating a variety of chemical reactions. Its role is crucial in enhancing reaction rates and selectivity, particularly in the synthesis of pharmaceuticals and polymers. Studies indicate that cerium nitrate can significantly increase the efficiency of reactions such as oxidation and reduction processes .

Table: Catalytic Reactions Involving Cerium Trinitrate

| Reaction Type | Description | Reference |

|---|---|---|

| Oxidation | Enhances oxidation of alcohols | |

| Reduction | Facilitates reduction of ketones | |

| Polymerization | Aids in polymer synthesis |

Biomedical Applications

Topical Antiseptic for Burns

Cerium trinitrate has been studied as a topical antiseptic for treating extensive burn injuries. Clinical trials demonstrated its effectiveness against gram-negative bacteria, significantly reducing infection rates and improving patient outcomes. The combination of cerium nitrate with silver sulfadiazine has shown enhanced antibacterial properties, leading to a nearly 50% reduction in mortality rates among burn patients .

Case Study: Clinical Application

In a study involving 60 burn patients, cerium nitrate was applied topically either as a cream or in an aqueous solution. The results indicated a marked decrease in bacterial colonization, particularly by Pseudomonas aeruginosa, highlighting its potential as a superior alternative to traditional treatments .

Environmental Applications

Water Treatment

Cerium trinitrate is utilized in water treatment processes due to its ability to remove impurities, including heavy metals and microorganisms. Its application contributes to the purification of water, making it safe for consumption and industrial use .

Table: Efficacy of Cerium Trinitrate in Water Treatment

Material Science Applications

Precursor for Cerium-based Materials

Cerium trinitrate is an important precursor for synthesizing cerium oxide (ceria) and other cerium-based materials used in advanced technologies such as fuel cells and catalysts. Its solubility facilitates the formation of nano-structured materials that exhibit enhanced properties for various applications .

Table: Cerium Trinitrate Derived Materials

| Material Type | Application | Reference |

|---|---|---|

| Cerium Oxide | Catalysts in automotive exhaust systems | |

| Ceria Nanoparticles | Used in photocatalysis |

Industrial Applications

Textile Industry

In the textile sector, cerium trinitrate is employed to enhance fabric durability and colorfastness. Its application improves resistance to UV degradation, ensuring longevity and maintaining aesthetic qualities of textiles under harsh conditions .

Case Study: Textile Treatment

Research indicates that textiles treated with cerium nitrate exhibit improved resistance to fading and wear, thus extending their usable lifespan significantly compared to untreated fabrics .

Mechanism of Action

The mechanism of action of cerium nitrate involves its ability to mimic and replace calcium in biological systems. This property allows cerium nitrate to interact with cellular components, leading to the inhibition of cellular respiration and glucose metabolism. Additionally, cerium nitrate can generate reactive oxygen species, which contribute to its antimicrobial effects .

Comparison with Similar Compounds

Key Observations :

Key Observations :

- Cerium nitrate’s antimicrobial efficacy is distinct from the antioxidant properties of cerium chloride or fluoride nanoparticles .

- Ce(IV) oxide nanoparticles (nanoceria) exhibit enzyme-mimetic activity, unlike ionic Ce(III) compounds .

Physicochemical and Industrial Utility

Key Observations :

- Cerium trinitrate’s solubility and moderate redox activity make it versatile for wet chemical processes, whereas cerium acetylacetonates are tailored for specialized electrochemical applications .

- Ce(IV) sulfate’s strong oxidative power is leveraged in analytical chemistry but poses handling risks .

Biological Activity

Cerium trinitrate (Ce(NO₃)₃) is a compound of cerium, a rare earth element known for its unique biological properties. This article delves into the biological activity of cerium trinitrate, particularly its antimicrobial, anti-inflammatory, and wound healing capabilities, supported by various studies and case analyses.

Overview of Cerium Trinitrate

Cerium is a member of the lanthanide series and exhibits a range of oxidation states, primarily +3 and +4. Cerium trinitrate is notable for its potential applications in biomedical fields, particularly in wound management and antimicrobial therapies.

Antimicrobial Activity

Cerium trinitrate has been shown to possess significant antimicrobial properties against various bacterial strains. A study demonstrated that cerium nitrate effectively inhibited the growth of both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria. The effectiveness was pH-dependent, with optimal activity observed at slightly acidic conditions. The minimum inhibitory concentrations (MICs) were reported as follows:

| Bacterial Strain | MIC (M) |

|---|---|

| Pseudomonas aeruginosa | 0.001 – 0.004 |

| Escherichia coli | 0.005 |

| Salmonella | 0.005 |

| Staphylococcus aureus | 0.008 – 0.01 |

This indicates that cerium nitrate acts as a bacteriostatic agent, effectively controlling bacterial growth at low concentrations .

Anti-Inflammatory Properties

Cerium trinitrate exhibits notable anti-inflammatory effects, particularly in the context of burn injuries. In an animal study involving a rat model of scald burns, cerium nitrate treatment significantly reduced levels of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. The treatment also decreased the presence of damage-associated molecular patterns (DAMPs), which are markers associated with tissue injury and inflammation .

The following table summarizes the inflammatory markers measured post-treatment:

| Parameter | Control Group | Ce(NO₃)₃ Treatment |

|---|---|---|

| IL-1β (pg/mL) | Elevated | Significantly reduced |

| TNF-α (pg/mL) | Elevated | Significantly reduced |

| Hyaluronan (ng/mL) | Elevated | Significantly reduced |

These findings suggest that cerium nitrate not only stabilizes burn eschars but also promotes a less inflammatory environment conducive to healing .

Wound Healing Applications

Research indicates that cerium nitrate can enhance wound healing processes through several mechanisms:

- Eschar Stabilization : Cerium nitrate contributes to the formation of a hardened eschar that resists bacterial colonization.

- Calcium Regulation : It has been observed that cerium can replace calcium in certain biological processes, influencing cellular responses related to healing.

- Antioxidant Activity : Cerium ions can act as antioxidants, scavenging reactive oxygen species (ROS) that contribute to tissue damage during inflammation .

In vitro studies have shown that treatment with cerium nitrate enhances the mechanical properties of skin models, making them more resistant to bacterial penetration and promoting better outcomes in burn management .

Case Studies and Research Findings

Several studies have highlighted the efficacy of cerium nitrate in clinical settings:

- A study involving Pseudomonas aeruginosa demonstrated that cerium nitrate treatment reduced bacterial motility and virulence factors, suggesting its potential as an adjunct therapy in managing infections .

- Another investigation into the anti-cariogenic properties of cerium salts showed promising results in dental applications, where cerium compounds demonstrated efficacy in preventing enamel erosion .

Q & A

Q. Methodological Answer :

- XRD : Confirms crystalline structure and phase purity by matching diffraction patterns with reference data (e.g., ICDD PDF-00-032-0196) .

- FTIR Spectroscopy : Identifies nitrate (NO₃⁻) vibrational modes (e.g., asymmetric stretch at ~1380 cm⁻¹) and water of crystallization (O–H stretch at ~3400 cm⁻¹) .

- Thermogravimetric Analysis (TGA) : Quantifies hydration states by monitoring mass loss during heating (e.g., 6H₂O loss at 100–200°C) .

- ICP-OES/MS : Validates cerium content and detects trace impurities .

Advanced: How can researchers resolve discrepancies in reported solubility data for cerium trinitrate in polar solvents?

Methodological Answer :

Discrepancies often arise from variations in experimental conditions or purity. To address this:

Control Purity : Use ≥99.5% Ce(NO₃)₃·6H₂O and pre-dry samples at 50°C to remove surface moisture .

Standardize Solvent Conditions : Report temperature (±0.1°C), ionic strength, and solvent batch (e.g., HPLC-grade vs. technical-grade acetone) .

Cross-Validate Methods : Compare gravimetric analysis with spectroscopic techniques (e.g., UV-Vis for nitrate concentration) .

Statistical Analysis : Apply ANOVA to assess inter-lab variability and report confidence intervals .

Advanced: What strategies mitigate nanoparticle aggregation when using cerium trinitrate as a precursor for CeO₂ synthesis?

Methodological Answer :

Aggregation in CeO₂ nanoparticle synthesis can be minimized via:

- Surface Functionalization : Add capping agents (e.g., citric acid) during precipitation to stabilize colloidal suspensions .

- Controlled Hydrolysis : Adjust pH (e.g., 8–10) and temperature (e.g., 60°C) to slow nucleation rates .

- Sonication : Post-synthesis ultrasonication (20 kHz, 30 min) disrupts agglomerates .

- Characterization : Use dynamic light scattering (DLS) and TEM to monitor particle size distribution .

Basic: How should researchers handle and store cerium trinitrate to prevent degradation?

Q. Methodological Answer :

- Storage : Keep in airtight containers with desiccants (e.g., silica gel) at 4°C to avoid deliquescence .

- Light Sensitivity : Protect from UV exposure by using amber glass bottles .

- Hygroscopicity : Conduct weighing in a dry nitrogen glovebox for hygroscopic batches .

Advanced: What experimental designs address conflicting reports on cerium trinitrate’s redox behavior in catalytic applications?

Methodological Answer :

Contradictions in redox activity (Ce³⁺ ↔ Ce⁴⁺) require:

In Situ Characterization : Use X-ray absorption spectroscopy (XAS) to monitor oxidation states during catalysis .

Control Oxygen Partial Pressure : Perform experiments under inert (N₂) vs. oxidizing (O₂) atmospheres .

Surface Analysis : Compare XPS data for fresh vs. cycled catalysts to identify surface oxidation .

Theoretical Modeling : Validate results with DFT calculations to reconcile experimental and theoretical redox potentials .

Basic: What ethical and safety protocols are critical when working with cerium trinitrate?

Q. Methodological Answer :

- Toxicity : Adhere to OSHA guidelines (PEL: 5 mg/m³ for Ce compounds) and use fume hoods for powder handling .

- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal .

- Ethical Approval : Document protocols for institutional review if involving biological systems (e.g., cytotoxicity assays) .

Advanced: How can researchers optimize experimental reproducibility in studies involving cerium trinitrate?

Q. Methodological Answer :

- Detailed Methods : Include exact molar ratios, solvent sources, and equipment calibration data in supplementary materials .

- Blind Testing : Perform inter-laboratory comparisons using shared reagent batches .

- Data Transparency : Publish raw datasets (e.g., XRD files, TGA curves) in repositories like Zenodo .

Advanced: What frameworks guide hypothesis formulation for cerium trinitrate’s role in novel applications (e.g., antimicrobial agents)?

Methodological Answer :

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Assess Ce³⁺ ion release kinetics via ICP-MS in microbial culture media .

- Novelty : Compare efficacy against Gram-positive vs. Gram-negative bacteria to identify unique mechanisms .

- Ethical Compliance : Ensure cytotoxicity thresholds align with ISO 10993-5 standards for biomedical materials .

Basic: What are the primary challenges in quantifying cerium trinitrate’s hydration states?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.